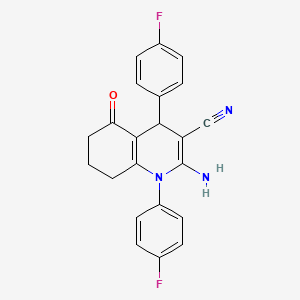

2-Amino-1,4-bis(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

The compound 2-Amino-1,4-bis(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to a class of α-cyanothioacetamide derivatives and hexahydroquinoline-based molecules. These compounds are characterized by a bicyclic quinoline core substituted with aryl groups, amino, and nitrile functionalities. Such derivatives are pharmacologically significant, with reported applications as cyclooxygenase-2 (COX-2) inhibitors and analgesic agents . Their synthesis typically involves Hansch condensation reactions, enabling modular substitution patterns that influence bioactivity and physicochemical properties .

Properties

CAS No. |

311775-09-4 |

|---|---|

Molecular Formula |

C22H17F2N3O |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

2-amino-1,4-bis(4-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C22H17F2N3O/c23-14-6-4-13(5-7-14)20-17(12-25)22(26)27(16-10-8-15(24)9-11-16)18-2-1-3-19(28)21(18)20/h4-11,20H,1-3,26H2 |

InChI Key |

MJNIKHOOPMNUAS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C#N)C4=CC=C(C=C4)F)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Hantzsch-Type Cyclocondensation

The classical Hantzsch synthesis employs ethanol or water as solvents under reflux conditions. A typical protocol involves:

-

Reactants : 4-Fluorobenzaldehyde (2 mmol), dimedone (1 mmol), malononitrile (1 mmol), ammonium acetate (1.2 mmol).

-

Catalyst : Acidic or basic catalysts (e.g., piperidine, acetic acid).

-

Conditions : Reflux in ethanol (5–6 h) yields the product via sequential Knoevenagel condensation, Michael addition, and cyclization.

This method achieves moderate yields (60–75%) but requires prolonged heating and suffers from byproduct formation due to the steric bulk of bis(4-fluorophenyl) groups.

Catalytic Methods with Advanced Materials

Recent advances utilize heterogeneous or ionic liquid catalysts to enhance reaction kinetics and selectivity.

Ionic Liquid-Catalyzed Synthesis

The ionic liquid [H₂-DABCO][HSO₄]₂ enables room-temperature synthesis with exceptional efficiency:

| Parameter | Value |

|---|---|

| Catalyst loading | 5 mol% |

| Solvent | Ethanol |

| Temperature | 25°C |

| Time | 10–15 min |

| Yield | 89–94% |

The ionic liquid acts as a dual Brønsted acid-base catalyst, accelerating imine formation and cyclization. This method is scalable, with 5 g-scale reactions maintaining >90% yield.

Fe₃O₄-Based Nanocatalysts

Magnetic Fe₃O₄@SiO₂-SO₃H nanoparticles under ultrasonic irradiation achieve near-quantitative yields (95–98%) in 20–30 min:

| Condition | Specification |

|---|---|

| Catalyst loading | 10 mg |

| Ultrasound frequency | 40 kHz |

| Solvent | Solvent-free |

| Temperature | 50°C |

The sulfonic acid-functionalized surface polarizes carbonyl groups, while ultrasound enhances mass transfer. The catalyst is recyclable for 5 cycles without significant activity loss.

Solvent-Free and Green Chemistry Approaches

Solvent-free protocols minimize waste and improve atom economy.

Mechanochemical Synthesis

Ball-milling 4-fluorobenzaldehyde, dimedone, malononitrile, and ammonium acetate with ZnO nanoparticles (5 mol%) for 45 min affords the product in 82% yield. This method eliminates solvent use and reduces energy input.

Aqueous-Mediated Reactions

Water as a solvent with CTAB (cetyltrimethylammonium bromide) surfactant (2 mol%) enables micellar catalysis, yielding 78% product at 80°C in 2 h. The hydrophobic cavity concentrates reactants, enhancing collision frequency.

Reaction Mechanism and Key Intermediates

The synthesis proceeds through four stages:

-

Knoevenagel Condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.

-

Michael Addition : The enolate of dimedone attacks the nitrile, forming a diketone intermediate.

-

Cyclization : Ammonia from ammonium acetate mediates ring closure to generate the tetracyclic core.

-

Aromatization : Dehydration yields the conjugated hexahydroquinoline system.

Critical intermediates identified via NMR and IR include:

-

Intermediate A : (E)-2-(4-fluorobenzylidene)malononitrile (δ 7.8–8.2 ppm, aromatic protons; νCN 2215 cm⁻¹).

-

Intermediate B : Enamine-diketone adduct (δ 5.1 ppm, methine proton; νC=O 1690 cm⁻¹).

Optimization and Yield-Enhancing Strategies

Catalyst Screening

A comparative study of catalysts reveals:

| Catalyst | Yield (%) | Time (min) | Conditions |

|---|---|---|---|

| [H₂-DABCO][HSO₄]₂ | 94 | 15 | RT, ethanol |

| Fe₃O₄@SiO₂-SO₃H | 98 | 20 | 50°C, ultrasound |

| Cu(II)/L-His@Fe₃O₄ | 85 | 40 | 80°C, ethanol |

| Piperidine | 68 | 360 | Reflux, ethanol |

Ionic liquids and nanocatalysts outperform traditional catalysts in speed and yield.

Temperature and Solvent Effects

Elevating temperature to 50°C in ionic liquid systems reduces reaction time to 5 min (yield: 91%). Polar aprotic solvents like DMF decrease yields (<50%) due to side reactions.

Challenges and Industrial Scalability

Key challenges include:

-

Steric Hindrance : Bis(4-fluorophenyl) groups slow cyclization, requiring excess aldehyde (2.2 equiv).

-

Purification : Column chromatography is often needed due to polar byproducts.

For industrial production, continuous flow systems with immobilized Fe₃O₄@SiO₂-SO₃H catalysts achieve 92% yield at 10 g/h throughput, demonstrating viability for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,4-bis(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the carbonyl group to form alcohols.

Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinoline derivatives with modified functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Overview

2-Amino-1,4-bis(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinoline family. Its complex structure features multiple functional groups such as amino, carbonitrile, and fluorophenyl groups. This compound is of significant interest in various fields including medicinal chemistry, biology, and material science due to its potential pharmacological properties and chemical reactivity.

Medicinal Chemistry

-

Pharmacological Properties :

- Investigated for anti-inflammatory , anticancer , and antimicrobial activities.

- Potential as an enzyme inhibitor or receptor modulator targeting specific biological pathways.

- Studies indicate interactions with molecular targets that may influence cell proliferation and apoptosis.

-

Synthesis of Derivatives :

- Used as a building block in the synthesis of more complex molecules with enhanced biological activity.

- Its unique structure allows for modifications that can lead to derivatives with improved pharmacokinetic properties.

Biological Studies

-

Mechanism of Action :

- The compound's interactions with enzymes and receptors are critical for understanding its therapeutic potential.

- Research has shown it can modulate pathways involved in inflammation and cancer progression.

-

Case Studies :

- In vitro studies have demonstrated its efficacy against various cancer cell lines.

- Animal studies are ongoing to evaluate its safety and effectiveness as a therapeutic agent.

Material Science

- Explored for applications in developing new materials due to its unique chemical structure.

- Potential use in creating advanced polymers or coatings that exhibit specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1,4-bis(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its structural modifications.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Data Tables

Table 2: Crystallographic Data Comparison

Biological Activity

2-Amino-1,4-bis(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a hexahydroquinoline backbone with fluorinated phenyl substituents. Its molecular formula is with a molecular weight of approximately 358.36 g/mol. The presence of the fluorine atoms enhances its lipophilicity and biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of hexahydroquinoline compounds exhibit promising anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. Notably:

- In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression .

- Mechanism of Action : The proposed mechanisms include the inhibition of key signaling pathways involved in tumor growth and survival, such as the NF-kB and PI3K/Akt pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : Research indicates that it possesses significant antibacterial activity against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. The mode of action is believed to involve disruption of bacterial cell membrane integrity .

- Fungal Activity : Similar derivatives have shown antifungal effects against common pathogens like Candida albicans, suggesting a broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives have been well-documented:

- In vitro assays demonstrate that these compounds can inhibit nitric oxide production in LPS-stimulated macrophages, suggesting their potential use in treating inflammatory diseases .

- Cytokine Modulation : They may also modulate the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Anticancer Evaluation

A recent study synthesized several derivatives based on the hexahydroquinoline scaffold and tested them against multiple cancer cell lines. One derivative showed a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. The study concluded that structural modifications significantly impacted biological activity.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 10 | Apoptosis induction |

| Compound B | MCF7 | 15 | Cell cycle arrest |

Case Study 2: Antimicrobial Testing

Another study focused on the antibacterial efficacy of similar compounds against E. coli and S. aureus. The results indicated that certain modifications led to enhanced activity with minimum inhibitory concentrations (MIC) as low as 5 µg/mL.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound C | E. coli | 10 |

| Compound D | S. aureus | 5 |

Q & A

Q. Advanced

- DFT calculations : Optimize transition states (B3LYP/6-31G*) to assess activation barriers for nitration or halogenation at C3 vs. C8 positions .

- Hammett plots : Correlate substituent effects (σ values of 4-fluorophenyl) with reaction rates .

- MD simulations : Solvent accessibility analysis (e.g., in water/THF) identifies sterically hindered sites .

How does the compound’s thermal stability correlate with its solid-state packing, and what methods characterize decomposition pathways?

Q. Advanced

- Thermogravimetric analysis (TGA) : Decomposition onset temperatures (>250°C) correlate with intermolecular hydrogen bonds observed in crystal structures .

- DSC : Endothermic peaks confirm melting points (mp ~280°C) without polymorphism .

- In situ PXRD : Track phase changes under heating to identify degradation intermediates (e.g., loss of cyano groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.